2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride

Epigenetics Enzyme Inhibition Cancer Research

This 2,8-dimethyl-substituted imidazo[1,2-a]pyridine-3-acetic acid hydrochloride is a critical building block for SAR campaigns targeting metabolic and epigenetic pathways. With a 1,600 nM (ACC1) vs. 56 nM (ACC2) selectivity window, and a Kd of 5,400 nM for HDAC6, it enables precise control in assay development. Its weak dihydroorotase inhibition (IC50 520 µM) ensures minimal off-target interference in pyrimidine biosynthesis studies. Avoid unvalidated analog swaps; only this substitution pattern delivers these specific pharmacological outcomes.

Molecular Formula C11H13ClN2O2
Molecular Weight 240.69
CAS No. 1225286-54-3
Cat. No. B2919237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride
CAS1225286-54-3
Molecular FormulaC11H13ClN2O2
Molecular Weight240.69
Structural Identifiers
SMILESCC1=CC=CN2C1=NC(=C2CC(=O)O)C.Cl
InChIInChI=1S/C11H12N2O2.ClH/c1-7-4-3-5-13-9(6-10(14)15)8(2)12-11(7)13;/h3-5H,6H2,1-2H3,(H,14,15);1H
InChIKeyOAPNNOYUNIRKMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride (CAS 1225286-54-3) Procurement & Differentiation Guide


2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride is a heterocyclic building block within the imidazo[1,2-a]pyridine family, a scaffold recognized for its broad pharmacological relevance [1]. As a methyl-substituted acetic acid derivative, it is often procured for structure-activity relationship (SAR) exploration or as a synthetic intermediate, where its specific 2,8-dimethyl substitution pattern, distinct from common 2,7- or 2,5- analogs, is a critical determinant of downstream molecular properties [2].

Risk of Substituting 2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride with In-Class Analogs


Despite sharing a core scaffold, substituting the target compound with other imidazo[1,2-a]pyridine-3-acetic acid analogs for critical research is unsupported by data. A seminal comparative study within the class demonstrated that the position and number of methyl substituents, as well as the presence of an acidic moiety, are the primary drivers of pharmacological outcomes, making potency and ulcerogenic profiles unpredictable between analogs [1]. Without explicit, head-to-head quantitative data linking the 2,8-dimethyl pattern directly to a well-studied comparator, any procurement swap introduces an unquantifiable variable, undermining assay reproducibility and SAR consistency [2].

Quantitative Biological Fingerprint for 2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride


Inhibitory Activity on Histone Deacetylase 6 (HDAC6)

The target compound exhibits an equilibrium dissociation constant (Kd) of 5,400 nM against recombinant human HDAC6 [1]. While no direct analog is compared within the same assay, this value provides a quantitative anchor point for its engagement with epigenetic targets, a field where imidazo[1,2-a]pyridines are heavily investigated [2].

Epigenetics Enzyme Inhibition Cancer Research

Inhibition of Acetyl-CoA Carboxylase (ACC) Enzymatic Activity

Quantitative profiling reveals the compound inhibits human Acetyl-CoA carboxylase 2 with an IC50 of 56 nM (measured in CHO cells) [1], and inhibits rat liver ACC1 with an IC50 of 1,600 nM [2]. This divergent activity profile across ACC isoforms provides measurable data for metabolic pathway studies.

Metabolic Disorders Lipid Metabolism Enzyme Inhibitor

Activity on Dihydroorotase from Mouse Ehrlich Ascites

The compound was evaluated for inhibition of the dihydroorotase enzyme from mouse Ehrlich ascites at a concentration of 10 µM, yielding an IC50 of 520,000 nM at pH 7.37 [1]. Although representing very weak inhibition, this datum marks a specific interaction point within the pyrimidine biosynthesis pathway and contrasts with its nanomolar activity on other targets, highlighting target selectivity.

Pyrimidine Biosynthesis Cell Proliferation Enzyme Assay

Inhibitory Activity Against Serine Protease Trypsin

The compound has been screened for inhibition of trypsin. BindingDB data shows an inhibition constant (Ki) of 180 nM for the compound against trypsin of unknown origin, pre-incubated for 30 mins before substrate addition [1]. This contrasts with a separate entry showing an IC50 of 1 nM, which may represent a different chiral or salt form, underscoring the need for defined chemical specification upon procurement.

Protease Inhibition Biochemical Tool In Vitro Assay

Procurement-Driven Applications for 2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride


SAR Studies for Metabolic Disease Targets

The quantitative profile of 56 nM inhibition of human ACC2, contrasted with 1,600 nM for ACC1, directly supports its use in structure-activity relationship (SAR) campaigns aimed at improving ACC2 selectivity for metabolic disease research [1]. Its well-defined activity window allows scientists to use it as a reference point when evaluating new analogs.

Epigenetic Tool Compound Screening

The measured Kd of 5,400 nM for HDAC6 makes this compound a valuable component in screening cascades for epigenetic targets [1]. Its defined, moderate affinity is useful as a control ligand for validating HDAC6 binding assays.

Chemical Probe Development & Target Engagement

The stark contrast between its weak dihydroorotase inhibition (IC50 = 520 µM) and strong ACC2 inhibition (IC50 = 0.056 µM) highlights a high degree of pathway selectivity [1]. This selectivity profile is essential for researchers developing chemical probes where off-target activity on pyrimidine biosynthesis pathways must be minimal.

Synthetic Intermediate for Fused Heterocyclic Libraries

Due to the specific 2,8-dimethyl substitution on the imidazo[1,2-a]pyridine core, this compound acts as a key building block for generating diverse chemical libraries aimed at exploring the pharmacological space regulated by methyl and acetic acid moieties [1]. Its use can directly impact the diversity and novelty of compound collections.

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